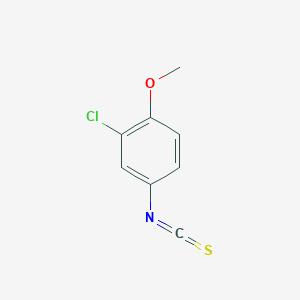![molecular formula C12H23Cl2N3 B2635475 4-[(trimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride CAS No. 1909319-73-8](/img/structure/B2635475.png)
4-[(trimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(trimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride” is a chemical compound with the CAS Number: 1909319-73-8 . It has a molecular weight of 280.24 . The IUPAC name for this compound is 4-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)piperidine dihydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H21N3.2ClH/c1-9-10(2)14-15(11(9)3)8-12-4-6-13-7-5-12;;/h12-13H,4-8H2,1-3H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties may need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Cancer Treatment Potential
4-[(trimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride and its derivatives show potential in cancer treatment. For instance, the Aurora kinase inhibitor, which is a related compound, has been reported to inhibit Aurora A, a protein associated with cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).
Synthesis Processes
The synthesis of similar compounds, such as 4-(4-iodo-1H-pyrazol-1-yl)piperidine, has been explored for creating key intermediates in the synthesis of drugs like Crizotinib, demonstrating the importance of these compounds in pharmaceutical manufacturing (Steven J. Fussell et al., 2012).
Chemical Structure Studies
Research has also been focused on the chemical structure of related compounds, such as tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, to understand their molecular interactions, which can inform drug design and synthesis (D. Richter et al., 2009).
Neurodegenerative Disorders
Another area of research is the exploration of pyrazolines, which are related to this compound, as potential treatments for neurodegenerative disorders. These compounds have been found to have anticholinesterase effects, which could be beneficial in treating conditions like Alzheimer's disease (M. Altıntop, 2020).
Cannabinoid Receptor Research
Pyrazole derivatives, closely related to this compound, have been studied for their role as cannabinoid receptor antagonists. This research is significant for understanding the interaction of these compounds with the brain's cannabinoid receptors, which could have implications for treating various conditions, including pain and neurological disorders (R. Lan et al., 1999).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
4-[(3,4,5-trimethylpyrazol-1-yl)methyl]piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3.2ClH/c1-9-10(2)14-15(11(9)3)8-12-4-6-13-7-5-12;;/h12-13H,4-8H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNARFATZJFGXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC2CCNCC2)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-N'-(5-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2635392.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2635393.png)


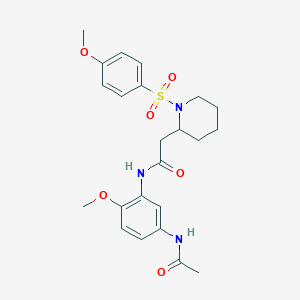

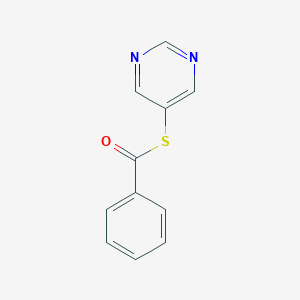
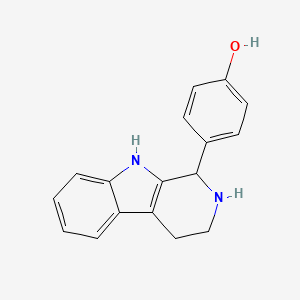
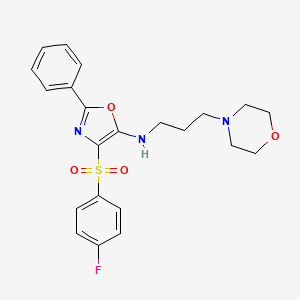

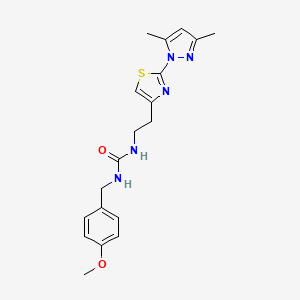
![Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-](/img/structure/B2635413.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2635414.png)
